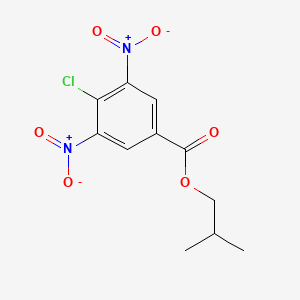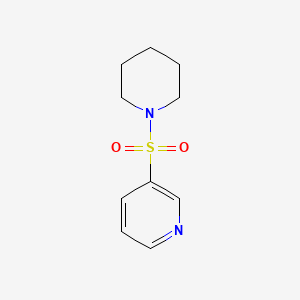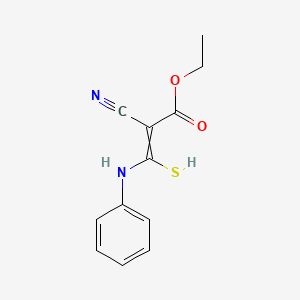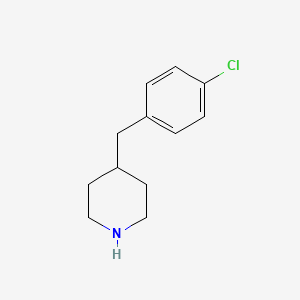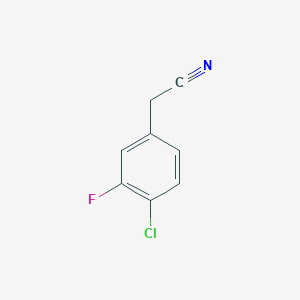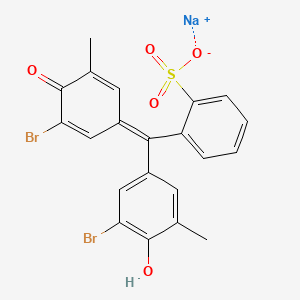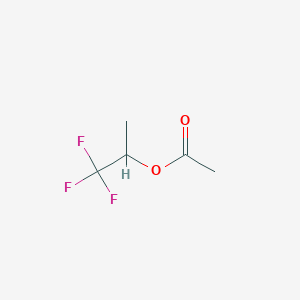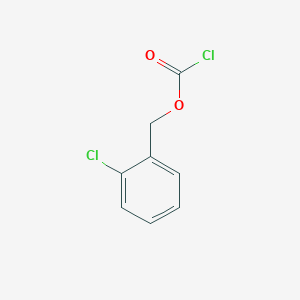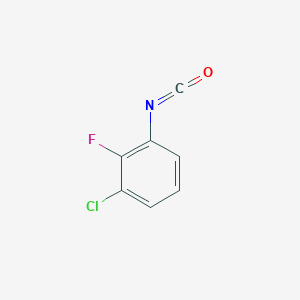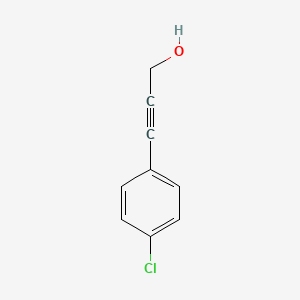
Aluminio-níquel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, compd. with nickel (1:1), also known as AlNi, is a compound that consists of aluminum and nickel in a 1:1 ratio . It is used in various applications such as catalysts, electrochemical systems, and magnetic materials. It is also used in strengthening constituent in high-temperature nickel-base superalloys, coating blades in gas turbines and jet engines .
Synthesis Analysis
Nickel aluminide can be formed by hot pressing or by cold pressing and sintering, but the former method produces by far the best results . The time of Ni deposition in the bath and the temperature/time of annealing influence the intermetallic type, thickness, and crystallinity .
Molecular Structure Analysis
The molecular formula of Aluminum, compd. with nickel (1:1) is AlNi . The average mass is 85.675 Da and the mono-isotopic mass is 84.916885 Da .
Chemical Reactions Analysis
Molecular dynamics simulations have been performed to investigate the thermochemical behavior of aluminum-coated nickel particles in the size range of 4–13 nm . The atomic interactions are captured using an embedded atom model . The reactions appear to occur during the 100 ns that represent the shock front .
Aplicaciones Científicas De Investigación
Propulsión de cohetes
Las nanopartículas de aluminio recubiertas con níquel se utilizan como aditivos de combustible en propelentes sólidos para cohetes. El recubrimiento de níquel ayuda a evitar la formación de una capa de óxido en el aluminio, mejorando su reactividad y eficiencia .
Resistencia a altas temperaturas
Las aleaciones de níquel, incluidas las que contienen aluminio, se utilizan en aplicaciones de alta temperatura como los motores de turbinas de gas y las palas de las turbinas. La aluminización de las aleaciones de níquel mediante la formación de compuestos de aluminuro de níquel en su superficie aumenta la resistencia a la oxidación .
Mejora de las propiedades mecánicas
El compuesto intermetálico Ni3Al, formado por la combinación de níquel y aluminio, presenta propiedades mecánicas mejoradas. Este material se obtiene mediante procesos como el sinterizado por plasma de chispas y es conocido por su integridad estructural .
Estabilidad térmica
Las aleaciones binarias de aluminio-níquel demuestran una mayor estabilidad térmica. Las aleaciones reforzadas con fases eutécticas de Al3Ni muestran un límite elástico más alto en comparación con el aluminio puro, lo que las hace adecuadas para aplicaciones que requieren resistencia térmica .
Recubrimientos protectores
Los recubrimientos de aluminuro de níquel se aplican a maquinaria y edificios para protección debido a su durabilidad y resistencia al desgaste y la corrosión. Estos recubrimientos se han utilizado durante mucho tiempo y siguen siendo apreciados por sus cualidades protectoras .
Safety and Hazards
Direcciones Futuras
Aluminum, compd. with nickel (1:1) offers exciting possibilities for advancing scientific discoveries. Its unique properties make it ideal for various applications, such as catalysts, electrochemical systems, and magnetic materials. Future research could focus on improving the mechanical properties of aluminum alloys by heat treatment .
Mecanismo De Acción
Target of Action
Aluminium-nickel, also known as “Aluminum, compd. with nickel (1:1)”, is primarily targeted towards high-temperature applications . This compound has been developed with the goal of targeting applications that require superior thermomechanical properties, including high stability, low expansion, fracture tolerance, and a valuable combination of strength and ductility .
Mode of Action
The interaction of Aluminium-nickel with its targets involves a unique process. For instance, in the fabrication of Aluminum nanowires (NWs), a mechanism of Nickel (Ni)-catalyzed reduction of Al2O3 has been proposed . This Ni-catalyzed reduction successfully suppresses the formation of defects such as gaps and oxide scale, thereby improving the physical bonding of the interface .
Biochemical Pathways
For instance, heavy metals like Nickel can alter protein function and enzyme activity, disrupt native proteins’ functions by binding to free thiols or other functional groups, and catalyze the oxidation of amino acid side chains .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and overall effect .
Result of Action
The molecular and cellular effects of Aluminium-nickel action are primarily observed in its interaction with other materials and its role in enhancing the mechanical properties of alloys. For example, the application of a Nickel coating on Aluminum substrates followed by heat treatment has been shown to improve the mechanical properties of Aluminum alloys .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Aluminum, compound with nickel (1:1) are not well-documented. Nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, and these essential enzymes catalyze a variety of remarkable chemical reactions . Aluminum, on the other hand, has been associated with starch, sucrose, and other carbohydrate metabolic pathways .
Cellular Effects
The cellular effects of Aluminum, compound with nickel (1:1) are not well-studied. Studies on similar compounds suggest that nickel additions can influence the microstructure and ultimate tensile strength of alloys .
Molecular Mechanism
Temporal Effects in Laboratory Settings
The temporal effects of Aluminum, compound with nickel (1:1) in laboratory settings are not well-documented. Studies on similar compounds suggest that the effects of nickel additions on the microstructure and ultimate tensile strength of alloys can be observed over time .
Dosage Effects in Animal Models
The dosage effects of Aluminum, compound with nickel (1:1) in animal models have not been studied extensively
Metabolic Pathways
The metabolic pathways involving Aluminum, compound with nickel (1:1) are not well-documented. Nickel ions are known to be involved in various metabolic pathways in organisms .
Transport and Distribution
Subcellular Localization
The subcellular localization of Aluminum, compound with nickel (1:1) is not well-documented. Studies on similar compounds suggest that nickel ions can be localized in various subcellular compartments .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Aluminum, compd. with nickel (1:1) can be achieved through a simple reaction between aluminum and nickel salts in an aqueous solution.", "Starting Materials": [ "Aluminum metal", "Nickel chloride (NiCl2)", "Distilled water" ], "Reaction": [ "Dissolve 1 mole of nickel chloride (NiCl2) in 500 mL of distilled water in a beaker.", "Add 1 mole of aluminum metal to the beaker containing the nickel chloride solution.", "Stir the mixture for 30 minutes at room temperature.", "Filter the mixture to remove any unreacted aluminum metal.", "Wash the filtered product with distilled water to remove any impurities.", "Dry the product in an oven at 100°C for 2 hours.", "The resulting product is Aluminum, compd. with nickel (1:1)." ] } | |
| 12003-78-0 | |
Fórmula molecular |
AlH3Ni |
Peso molecular |
88.699 g/mol |
Nombre IUPAC |
alumane;nickel |
InChI |
InChI=1S/Al.Ni.3H |
Clave InChI |
YYCNOHYMCOXPPJ-UHFFFAOYSA-N |
SMILES |
[Al].[Ni] |
SMILES canónico |
[AlH3].[Ni] |
| 12003-78-0 12704-83-5 |
|
Descripción física |
DryPowde |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


